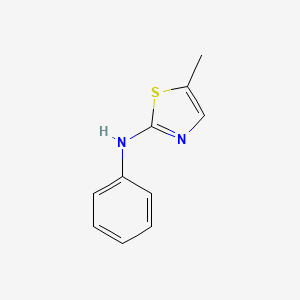

2-Thiazolamine, 5-methyl-N-phenyl-

Description

Historical Context and Evolution of 2-Aminothiazole (B372263) Research

The journey into the world of 2-aminothiazoles began in the late 19th century. nih.govchemicalbook.com A pivotal moment in this exploration was the development of the Hantzsch thiazole (B1198619) synthesis in 1887, a versatile method involving the reaction of α-haloketones with thioamides. chemicalbook.comorganic-chemistry.org This synthetic route opened the door to a wide array of thiazole derivatives and remains a fundamental tool in the field. chemicalbook.com

Initially, research was driven by the desire to understand the fundamental properties and reactivity of this new class of heterocyclic compounds. However, the discovery of the thiazole ring in natural products of profound biological importance, such as vitamin B1 (thiamine), propelled the field forward. scholarsresearchlibrary.com Over the decades, the 2-aminothiazole scaffold has been identified as a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a multitude of compounds with diverse pharmacological activities. scholarsresearchlibrary.comnih.gov This has led to extensive research into synthesizing and evaluating a vast library of 2-aminothiazole derivatives for potential therapeutic applications, including as antibacterial, antifungal, anti-inflammatory, and anticancer agents. scholarsresearchlibrary.commdpi.com

Significance of the Thiazole Heterocycle in Contemporary Organic Synthesis

The thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. mdpi.com Its significance in modern organic synthesis is multifaceted. The aromatic nature of the thiazole ring imparts a degree of stability, while the presence of heteroatoms provides sites for various chemical transformations. mdpi.com

Thiazoles are crucial building blocks in the synthesis of a wide range of more complex molecules. nih.gov They can undergo electrophilic substitution, with the C5 position being the most reactive, and nucleophilic substitution, primarily at the C2 position. The nitrogen atom is basic, though less so than in pyridine (B92270), and can be protonated or alkylated. mdpi.com

The versatility of the thiazole ring has made it a popular target for methods development in organic synthesis, including the use of microreactor systems and environmentally friendly, solvent-free conditions for classical reactions like the Hantzsch synthesis. organic-chemistry.orgnih.gov Furthermore, the 2-aminothiazole moiety is frequently incorporated into larger molecular frameworks to modulate their biological activity and pharmacokinetic properties. nih.gov

Structural Diversity and Isomerism within Substituted 2-Thiazolamines

Substituted 2-thiazolamines exhibit considerable structural diversity, primarily arising from positional isomerism. This refers to the different locations at which substituent groups can be attached to the core 2-aminothiazole structure.

For a phenyl- and methyl-substituted 2-aminothiazole, several isomers are possible. The phenyl group can be attached to the thiazole ring at the C4 or C5 position, or it can be attached to the exocyclic amino nitrogen atom (N-substitution). For instance, 2-Amino-4-phenyl-5-methylthiazole and 2-Amino-5-phenyl-2-thiazolamine are C-substituted isomers. The compound of focus in this article, 2-Thiazolamine, 5-methyl-N-phenyl- , is an N-substituted isomer.

Rationale for Academic Investigation of 2-Thiazolamine, 5-methyl-N-phenyl-

The academic interest in 2-Thiazolamine, 5-methyl-N-phenyl- and related N-aryl-2-aminothiazoles stems from several key factors. The 2-aminothiazole core is a well-established pharmacophore, and researchers are continually exploring how different substitution patterns can fine-tune its biological activity. scholarsresearchlibrary.comnih.gov

Studies have shown that N-phenyl-2-aminothiazoles possess potent antibacterial activity, including against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The N-phenyl group appears to be a key feature for this activity, and the exploration of different substituents on both the phenyl and thiazole rings, such as the 5-methyl group, is a logical step in the search for new and improved antibacterial agents. nih.gov

Furthermore, the hybridization of the 2-aminothiazole scaffold with other pharmacologically relevant groups through N-arylation is a common strategy in drug discovery to create novel molecules with unique therapeutic profiles. researchgate.net The investigation of compounds like 2-Thiazolamine, 5-methyl-N-phenyl- contributes to a deeper understanding of the structure-activity relationships within this class of compounds, which can guide the rational design of future drug candidates. nih.gov However, it is also worth noting that some 2-aminothiazole scaffolds have been identified as "promiscuous" binders in high-throughput screening, meaning they can interact with a wide range of biological targets, which can be a complicating factor in drug development. acs.org

Chemical and Physical Properties of 2-Thiazolamine, 5-methyl-N-phenyl-

Below is a table summarizing some of the key chemical and physical properties of 2-Thiazolamine, 5-methyl-N-phenyl-.

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂S |

| Molecular Weight | 190.26 g/mol |

| IUPAC Name | 5-methyl-N-phenyl-1,3-thiazol-2-amine |

| Synonyms | 2-(Phenylamino)-5-methylthiazole |

| Physical State | Solid (predicted) |

| Melting Point | 122-126 °C (for the isomer 2-Amino-5-methyl-4-phenylthiazole) sigmaaldrich.com |

Note: Experimental data for the specific isomer 2-Thiazolamine, 5-methyl-N-phenyl- is limited. The provided melting point is for a structural isomer and is included for comparative purposes.

Properties

CAS No. |

52829-93-3 |

|---|---|

Molecular Formula |

C10H10N2S |

Molecular Weight |

190.27 g/mol |

IUPAC Name |

5-methyl-N-phenyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C10H10N2S/c1-8-7-11-10(13-8)12-9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12) |

InChI Key |

JBGWUADIIGVZPF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(S1)NC2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 2 Thiazolamine, 5 Methyl N Phenyl

Reactivity of the N-Phenylamino Moiety

The N-phenylamino group, consisting of a secondary amine attached to a phenyl ring, is a key site for various chemical reactions.

The exocyclic amino group in 2-aminothiazole (B372263) derivatives exhibits significant nucleophilic character. researchgate.net This reactivity is fundamental to many of its chemical transformations. The lone pair of electrons on the nitrogen atom can readily attack electrophilic centers, initiating a variety of reactions. The nucleophilicity of the amino group in 2-amino-4-arylthiazoles has been quantitatively assessed, providing a basis for understanding and predicting its reaction kinetics. researchgate.net

Kinetic studies on the reaction of 2-amino-4-arylthiazoles with electrophiles like 4,6-dinitrobenzofuroxan (DNBF) have been conducted to determine their nucleophilicity parameter (N). researchgate.net These studies reveal how substituents on the thiazole (B1198619) ring and the aryl group influence the rate of reaction. researchgate.netresearchgate.net

The nucleophilic amino group of 2-aminothiazole derivatives readily undergoes acylation and alkylation reactions. nih.gov Acylation, typically carried out with acyl chlorides or anhydrides, results in the formation of N-acyl derivatives. nih.gov For instance, the reaction with acetic anhydride (B1165640) yields the corresponding N-acetyl compound. nih.gov

Alkylation reactions, involving the treatment with alkyl halides, introduce alkyl groups onto the amino nitrogen. nih.gov These reactions are often regioselective, with the substitution occurring preferentially at the exocyclic amino group. nih.gov

Primary amines, such as the amino group in 2-aminothiazoles, react with aldehydes and ketones in condensation reactions to form imines, also known as Schiff bases. masterorganicchemistry.comnih.gov This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. rsc.org The formation of the C=N double bond is a characteristic feature of this transformation. masterorganicchemistry.com

The reaction is often catalyzed by acid and can be reversible. masterorganicchemistry.comrsc.org The stability and yield of the resulting imine can be influenced by factors such as the nature of the substituents on both the thiazole derivative and the carbonyl compound, as well as the reaction conditions. nih.gov For example, the reaction of 2-aminothiazole derivatives with various substituted benzaldehydes leads to the formation of the corresponding Schiff bases. nih.govnih.gov

Table 1: Examples of Reactions at the N-Phenylamino Moiety

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Acylation | Acyl chloride, Acetic anhydride | N-Acyl derivative |

| Alkylation | Alkyl halide | N-Alkyl derivative |

| Condensation | Aldehyde, Ketone | Imine (Schiff base) |

Reactivity of the Thiazole Ring System

The thiazole ring in 2-Thiazolamine, 5-methyl-N-phenyl- also participates in a variety of chemical reactions, allowing for further molecular diversification.

The thiazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. However, the reactivity and regioselectivity of these substitutions are influenced by the substituents already present on the ring. The amino group at the 2-position is a strong activating group and directs incoming electrophiles primarily to the 5-position.

Halogenation of 2-aminothiazoles, for instance, typically occurs at the 5-position through an addition-elimination mechanism to yield 2-amino-5-halothiazoles. jocpr.com

Functionalization can be achieved through various synthetic strategies. For instance, the 5-position can be halogenated and subsequently undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles. jocpr.com Metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, are also employed to introduce new carbon-carbon bonds at specific positions on the thiazole ring. nih.gov These methods provide a versatile platform for creating a diverse library of substituted thiazole derivatives. nih.gov

Table 2: Reactivity of the Thiazole Ring

| Position | Reaction Type | Common Reagents | Resulting Functional Group |

|---|---|---|---|

| 5-Position | Electrophilic Halogenation | Br₂, I₂ | Halogen (-Br, -I) |

| 5-Position | Nucleophilic Substitution (of 5-halo derivative) | Amines, Thiols | Amino, Thioether |

| 4- and 5-Positions | Metal-Catalyzed Cross-Coupling | Boronic acids (Suzuki) | Aryl, Alkyl |

Metal-Catalyzed Cross-Coupling Reactions on the Thiazole Ring (e.g., Suzuki-Miyaura coupling)

The thiazole ring is a versatile scaffold in organic synthesis, amenable to functionalization through various metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is a powerful and widely utilized method for forming carbon-carbon bonds. This reaction typically involves the coupling of an organoboron species (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. cdnsciencepub.com

For thiazole derivatives, including structures analogous to 2-Thiazolamine, 5-methyl-N-phenyl-, the Suzuki-Miyaura reaction provides an efficient route for introducing aryl, heteroaryl, or alkyl substituents onto the heterocyclic core. rsc.org The reaction is particularly useful for modifying the C5 position of the thiazole ring. For instance, a 5-halothiazole derivative can be coupled with a variety of boronic acids to generate a library of 5-substituted compounds. nih.govmdpi.com

The success of the Suzuki-Miyaura coupling on thiazole substrates is dependent on several factors, including the choice of catalyst, base, solvent, and reaction temperature. cdnsciencepub.comnih.gov Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are commonly employed. nih.gov The reaction is known for its tolerance of a wide range of functional groups, which is a significant advantage when working with complex molecules. cdnsciencepub.com Microwave-assisted protocols have also been developed, offering rapid reaction times and high yields, often in aqueous media, which aligns with the principles of green chemistry. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Thiazole Derivatives

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Conditions | Yield | Reference |

| 5-Bromothiazole derivative | Arylboronic acid | Pd(PPh₃)₄ / TBAB | K₂CO₃ | Water | Microwave, 110°C, 5 min | High | rsc.org |

| 2-Amino-5-bromothiazole derivative | 4-Fluorophenylboronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | nih.govmdpi.com |

| Aryl Halide | Arylboronic acid | Palladium(II) acetate (B1210297) / Phenylthiazole ligand | Cs₂CO₃ | DMF/Water (1:1) | 80°C, 8 h | Variable | cdnsciencepub.com |

| 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water/Methanol | Reflux | Variable | nih.govresearchgate.net |

Note: This table presents generalized conditions from studies on thiazole and related heterocyclic systems to illustrate the scope of the Suzuki-Miyaura reaction.

Tautomerism and Isomerization Pathways

2-Aminothiazole derivatives, including 2-Thiazolamine, 5-methyl-N-phenyl-, can exhibit amine-imine tautomerism. This phenomenon involves the migration of a proton from the exocyclic amino group to the endocyclic nitrogen atom of the thiazole ring, resulting in two distinct tautomeric forms: the amino form and the imino form.

Amino Tautomer: The aromatic 2-aminothiazole form, where the exocyclic nitrogen is an amino group (-NH₂).

Imino Tautomer: The 2-iminothiazoline form, where the exocyclic nitrogen is an imino group (=NH) and the endocyclic nitrogen is protonated.

Computational and experimental studies have extensively investigated this equilibrium. capes.gov.br Generally, 2-aminothiazoles are found to exist predominantly in the more stable aromatic amino form in solution. rsc.orgresearchgate.net Spectroscopic analysis, such as Raman spectroscopy, combined with Density Functional Theory (DFT) calculations, confirms that the amino tautomer is the major configuration in aqueous solutions. researchgate.net However, the tautomeric equilibrium can be influenced by factors such as the solvent, concentration, and the electronic nature of substituents on the ring. rsc.orgresearchgate.net In some cases, particularly in the solid state, the imine tautomer can be the preferred structure due to favorable intermolecular interactions and crystal packing forces. rsc.org

Figure 1: Amine-Imine Tautomerism in a 2-Phenylaminothiazole Scaffold

(Where Ar = Aryl group, R = substituent, Ph = Phenyl group)

Isomerization in 2-Thiazolamine, 5-methyl-N-phenyl- could also involve conformational changes, such as rotation around the C-N bond connecting the phenyl group to the thiazole ring.

Mechanistic Insights into Key Reaction Pathways

Understanding the mechanisms of reactions involving 2-Thiazolamine, 5-methyl-N-phenyl- is crucial for optimizing reaction conditions and predicting outcomes. The Suzuki-Miyaura cross-coupling reaction, for example, proceeds through a well-established catalytic cycle.

The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura coupling involves three primary steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the thiazole halide (e.g., 5-bromo-2-(N-phenylamino)thiazole), inserting itself into the carbon-halogen bond. This forms a Pd(II) intermediate.

Transmetalation: The organoboron compound (R-B(OH)₂) coordinates to the palladium center. In the presence of a base, the organic group (R) is transferred from the boron atom to the palladium atom, displacing the halide. The base is crucial for activating the organoboron species.

Reductive Elimination: The two organic groups on the palladium intermediate (the thiazole ring and the newly transferred R group) couple and are eliminated from the metal center. This step forms the new C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue. cdnsciencepub.com

Mechanistic studies for other reactions, such as nucleophilic aromatic substitution on the thiazole ring, indicate that the reaction pathways are influenced by the electronic properties of both the thiazole substrate and the incoming nucleophile. researchgate.net

Influence of Electronic and Steric Effects of Substituents on Reactivity

The reactivity of the 2-Thiazolamine, 5-methyl-N-phenyl- molecule is significantly modulated by the electronic and steric properties of its substituents: the N-phenyl group and the 5-methyl group.

Electronic Effects: The thiazole ring itself is considered an electron-withdrawing heterocycle. nih.gov The nature of the substituents can either enhance or diminish this effect.

N-Phenyl Group: The phenyl group can exert both inductive and resonance effects. Substituents on the phenyl ring play a critical role. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or alkyl groups on the phenyl ring increase the electron density on the exocyclic nitrogen. This enhances the nucleophilicity of the 2-amino group and can activate the thiazole ring towards electrophilic substitution. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or halides decrease the electron density, reducing the nucleophilicity of the amino group and deactivating the ring system. researchgate.net

5-Methyl Group: The methyl group at the C5 position is an electron-donating group. It increases the electron density of the thiazole ring, making it more susceptible to electrophilic attack compared to an unsubstituted thiazole.

Steric Effects: Steric hindrance plays a crucial role in determining the regioselectivity and rate of reactions. youtube.com

The N-phenyl group is sterically bulky. This bulk can hinder reactions at the adjacent C2-amino group or influence the orientation of the molecule when it approaches a catalytic center.

The 5-methyl group, while smaller than the N-phenyl group, adds steric bulk to one side of the ring, which can influence the approach of reagents to the neighboring C4 position. In reactions like electrophilic substitution, steric effects can dictate the position of attack, often favoring less hindered sites. youtube.comfda.gov

Kinetic studies on related 2-aminothiazoles have demonstrated a direct correlation between the electronic properties of substituents and reaction rates, confirming that both activating and deactivating groups influence the nucleophilic character of the molecule. researchgate.net

Table 2: Predicted Influence of Substituents on the Reactivity of the 2-Phenylaminothiazole Core

| Substituent Type | Position | Electronic Effect | Predicted Impact on Reactivity |

| Electron-Donating (e.g., -OCH₃, -CH₃) | On N-Phenyl Ring | Increases electron density on exocyclic N | Enhances nucleophilicity of amino group; Activates thiazole ring to electrophiles |

| Electron-Withdrawing (e.g., -NO₂, -Cl) | On N-Phenyl Ring | Decreases electron density on exocyclic N | Reduces nucleophilicity of amino group; Deactivates thiazole ring to electrophiles |

| Alkyl Group (e.g., -CH₃) | On Thiazole Ring (C5) | Electron-donating | Activates the ring towards electrophilic attack |

| Bulky Group (e.g., Phenyl) | On Amino Group (N2) | Steric Hindrance | May hinder reactions at the amino group and influence regioselectivity |

Despite a comprehensive search for spectroscopic data related to the chemical compound "2-Thiazolamine, 5-methyl-N-phenyl-," specific experimental research findings required to populate the requested article sections are not available. Detailed experimental data from Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy studies for this particular compound could not be located in the public domain through the conducted searches.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables as per the user's strict instructions and outline. Proceeding with the generation of the article would necessitate the fabrication of data, which is contrary to the principles of scientific accuracy.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of 2-Thiazolamine, 5-methyl-N-phenyl-. Through ionization and subsequent analysis of fragment ions, it offers profound insights into the molecule's composition and connectivity.

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental formula of a compound by measuring its mass with very high precision. For 2-Thiazolamine, 5-methyl-N-phenyl-, the expected monoisotopic mass can be calculated from its molecular formula, C10H10N2S. This calculated value serves as a benchmark for experimental HRMS measurements, which can confirm the elemental composition by distinguishing the compound from other molecules with the same nominal mass. For instance, HRMS has been used to confirm the composition of various other thiazole (B1198619) derivatives by matching the experimentally found m/z value to the calculated exact mass. plos.org

Table 1: Theoretical Mass Data for C10H10N2S

| Parameter | Value |

|---|---|

| Molecular Formula | C10H10N2S |

| Molecular Weight | 190.26 g/mol sigmaaldrich.com |

Note: The monoisotopic mass is calculated using the mass of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ³²S).

Electron Ionization (EI) mass spectrometry, often coupled with Gas Chromatography (GC-MS), provides detailed structural information through the analysis of fragmentation patterns. While a specific experimental spectrum for 2-Thiazolamine, 5-methyl-N-phenyl- is not detailed in the provided sources, a characteristic fragmentation pattern can be predicted based on its structure and studies of related aminothiazole compounds. arkat-usa.org

The molecular ion peak (M+) would be observed at an m/z corresponding to the molecule's mass (~190). Key fragmentation pathways would likely involve:

Cleavage of the N-phenyl bond: Loss of a phenyl radical (•C6H5) or aniline.

Loss of the methyl group: Ejection of a methyl radical (•CH3) from the thiazole ring.

Thiazole Ring Fission: The heterocyclic ring can undergo cleavage, leading to characteristic sulfur- and nitrogen-containing fragments. The fragmentation of the thiazole ring is a known pathway for related derivatives. arkat-usa.org

Analysis of related compounds, such as 2-amino-4-phenylthiazole, shows a prominent molecular ion peak, which is typical for aromatic heterocyclic systems. nist.gov The study of various N-substituted thienylidenamines also reveals that fragmentation is heavily influenced by the nature of substituents on the heterocyclic ring. arkat-usa.org

Table 2: Plausible Mass Fragments for 2-Thiazolamine, 5-methyl-N-phenyl-

| Fragment Ion | Description |

|---|---|

| [C10H10N2S]+• | Molecular Ion |

| [M - CH3]+ | Loss of the methyl group |

| [M - C6H5]+ | Loss of the phenyl group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 2-Thiazolamine, 5-methyl-N-phenyl-, is expected to show characteristic absorption bands in the ultraviolet region. These absorptions arise from π→π* and n→π* electronic transitions associated with the conjugated system formed by the phenyl group and the thiazole ring.

Studies on other substituted aminothiazole derivatives have recorded UV-Vis spectra to monitor reactions and characterize products. researchgate.net For example, a complex thiazolidinone derivative containing phenyl and methoxy (B1213986) groups exhibits two main absorption peaks at 348 nm and 406 nm. scielo.org.za While these values are not directly transferable, they indicate the region where compounds with similar chromophores are likely to absorb light. The introduction of different substituent groups on the thiazole ring is known to strongly influence the resulting UV/Vis spectra. researchgate.net

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. The experimental results are compared against the theoretical values calculated from the empirical formula (C10H10N2S) to verify the purity and confirm the elemental composition of the compound. This method is a standard procedure for the characterization of newly synthesized thiazole derivatives. mdpi.com

Table 3: Theoretical Elemental Composition of 2-Thiazolamine, 5-methyl-N-phenyl- (C10H10N2S)

| Element | Symbol | Atomic Weight | % Composition |

|---|---|---|---|

| Carbon | C | 12.011 | 63.13% |

| Hydrogen | H | 1.008 | 5.30% |

| Nitrogen | N | 14.007 | 14.72% |

Experimental values that closely match these theoretical percentages provide strong evidence for the proposed molecular formula.

Crystallographic Analysis and Solid State Studies of N Phenyl Thiazolamine Derivatives

Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique offers unparalleled detail regarding molecular conformation, bond lengths, bond angles, and the intricate network of non-covalent interactions that dictate the crystal packing.

The bond lengths within the thiazole (B1198619) ring of these derivatives are consistent with their aromatic character, showing intermediate values between single and double bonds. The exocyclic C–N bond, for example, often displays partial double bond character, which can be rationalized by resonance effects involving the lone pair of the amino nitrogen and the thiazole ring system.

Table 1: Selected Bond Lengths (Å) and Angles (°) for a Representative N-Aryl-1,3-thiazol-2-amine Derivative

| Bond/Angle | Length (Å) / Angle (°) |

| S1—C2 | 1.745(3) |

| S1—C5 | 1.720(4) |

| N3—C2 | 1.320(4) |

| N3—C4 | 1.385(4) |

| C4—C5 | 1.348(5) |

| C2—S1—C5 | 89.90(17) |

| C2—N3—C4 | 111.4(3) |

| N3—C4—C5 | 115.6(3) |

| N3—C2—N2 | 120.3(3) |

| S1—C5—C4 | 110.1(3) |

| S1—C2—N3 | 113.0(2) |

Note: Data is illustrative and based on a representative structure from the family of N-aryl-1,3-thiazol-2-amine derivatives.

The supramolecular architecture of 5-methyl-N-phenyl-2-thiazolamine and its analogs is dominated by a variety of non-covalent interactions. Hydrogen bonds of the N–H···N type are particularly significant, often leading to the formation of well-defined dimers or chains. In these interactions, the amino group acts as a hydrogen bond donor, while the nitrogen atom of the thiazole ring on an adjacent molecule serves as the acceptor.

The interplay of the aforementioned intermolecular interactions gives rise to complex and often elegant supramolecular assemblies. The formation of hydrogen-bonded dimers is a common motif, which can then be further organized into higher-order structures such as tapes, sheets, or three-dimensional networks through weaker interactions.

The specific packing pattern adopted by a given derivative is highly dependent on the nature and position of substituents on the phenyl and thiazole rings. These substituents can influence the steric hindrance and electronic properties of the molecule, thereby directing the formation of different supramolecular synthons.

Polymorphism and Cocrystallization Phenomena

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials and pharmaceutical sciences. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. While extensive studies on the polymorphism of 5-methyl-N-phenyl-2-thiazolamine are not widely reported, the potential for polymorphic behavior exists due to the molecule's conformational flexibility and the variety of possible intermolecular interactions.

Cocrystallization, the process of forming a crystalline solid that consists of two or more different molecular species in a stoichiometric ratio, offers a strategy to modify the physicochemical properties of a substance. The formation of cocrystals of 2-thiazolamine derivatives with suitable coformers could lead to new materials with tailored properties. The hydrogen bonding capabilities of the amino and thiazole groups make these compounds excellent candidates for cocrystal engineering.

Powder X-ray Diffraction for Bulk Phase Identification

Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to identify the crystalline phases present in a bulk sample. Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint" for that specific polymorph or crystalline form. This technique is essential for routine analysis, quality control, and for studying phase transitions that may occur upon heating or grinding.

For 5-methyl-N-phenyl-2-thiazolamine, PXRD would be employed to confirm the phase purity of a synthesized batch and to compare it with the pattern calculated from single-crystal X-ray diffraction data. Any discrepancies between the experimental and calculated patterns could indicate the presence of impurities or a different polymorphic form.

Hirshfeld Surface Analysis for Intermolecular Contacts and Electrostatic Potential Distribution

Hirshfeld surface analysis is a computational tool that provides a graphical representation of intermolecular interactions in a crystal. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties such as the normalized contact distance (d_norm) onto this surface, it is possible to visualize and quantify the various intermolecular contacts.

Computational and Theoretical Investigations of 2 Thiazolamine, 5 Methyl N Phenyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. These methods solve the Schrödinger equation for a given molecule, providing information about its energy, electron distribution, and other properties. For complex organic molecules such as 2-Thiazolamine, 5-methyl-N-phenyl-, methods like Density Functional Theory (DFT) and ab initio calculations are commonly employed.

Density Functional Theory (DFT) has become a popular computational method due to its balance of accuracy and computational efficiency. espublisher.com Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy of a molecule from its electron density. This approach is particularly effective for studying the electronic structure and properties of thiazole (B1198619) derivatives. nih.gov

Commonly, hybrid functionals such as B3LYP (Becke, three-parameter, Lee-Yang-Parr) are used in conjunction with basis sets like 6-311G(d,p) or 6-31G**. espublisher.comnih.govnih.govnih.gov These calculations can yield a wide range of properties, including optimized molecular geometries, vibrational frequencies, and electronic properties like orbital energies. researchgate.netnih.gov For instance, in studies of similar thiazole-containing compounds, DFT calculations have been used to determine geometric parameters that are in good agreement with experimental data from X-ray crystallography. nih.govnih.gov The method is also used to calculate the energies of frontier molecular orbitals and map the molecular electrostatic potential, which are crucial for understanding the molecule's reactivity. researchgate.net

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data. The Hartree-Fock (HF) method is the simplest form of ab initio calculation. While DFT is generally more efficient for larger molecules, ab initio methods, especially when coupled with post-HF techniques, can provide highly accurate electronic structure determinations.

For related heterocyclic systems like benzothiazoles, ab initio HF methods have been used alongside DFT to investigate molecular structure and vibrational frequencies. nih.gov While HF methods can sometimes overestimate certain properties like vibrational wavenumbers, they serve as a valuable baseline and starting point for more sophisticated calculations. nih.gov Comparing results from both DFT and ab initio methods allows for a more comprehensive and reliable understanding of a molecule's electronic characteristics. nih.gov

Molecular Geometry Optimization and Conformational Analysis

A crucial step in computational analysis is determining the most stable three-dimensional structure of a molecule, a process known as geometry optimization. This involves calculating the molecule's energy at various atomic arrangements until a minimum energy conformation is found. For 2-Thiazolamine, 5-methyl-N-phenyl-, this would involve finding the most stable rotational positions (conformations) of the phenyl group relative to the thiazolamine core.

DFT methods, particularly with the B3LYP functional, are widely used for geometry optimization. nih.govresearchgate.net The process yields precise data on bond lengths, bond angles, and dihedral angles that correspond to the molecule's ground state structure in the gas phase. nih.gov These theoretical values can then be compared with experimental data if available. In studies of related, complex thiazole derivatives, calculated geometric parameters have shown excellent agreement with those determined by single-crystal X-ray diffraction. nih.govresearchgate.net For example, the planarity of ring structures and the relative orientations of different molecular fragments are accurately predicted. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for a Related Thiazole Derivative (2-(2-phenylaminothiazol-5-oyl)-N-methylbenzimidazole) using DFT/B3LYP researchgate.net

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C20-S22 | - | C20-S22-C24 | 86.27 |

| S22-C24 | - | S22-C24-N25 | - |

| C24-N25 | - | C24-N25-C26 | - |

| N25-C26 | - | N25-C26-N27 | - |

| C26-N27 | - | C26-N27-C28 | - |

Note: This table is illustrative, based on data for a structurally similar compound to demonstrate the type of output from geometry optimization calculations.

Electronic Structure Analysis

Understanding the electronic structure of a molecule is key to predicting its chemical behavior. Computational methods provide detailed insights into the distribution of electrons within the molecule through analyses of molecular orbitals and electrostatic potential.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comresearchgate.net

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO's energy is related to its electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.net A small energy gap suggests that the molecule is more easily excitable and generally more reactive, whereas a large gap indicates higher kinetic stability and lower chemical reactivity. researchgate.netresearchgate.net For thiazole derivatives, the HOMO is often localized over the thiazole and phenyl rings, while the LUMO's location can be influenced by substituent groups. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for Thiazole Derivatives

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | B3LYP/6-311G(d,p) | -5.3130 | -0.2678 | 5.0452 | nih.gov |

| 2-(2-phenylaminothiazol-5-oyl)-N-methylbenzimidazole | B3LYP/6-31G | - | - | - | researchgate.net |

| 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile | TD-DFT | - | - | - | nih.gov |

Note: This table presents data from related molecules to illustrate the typical values obtained from FMO analysis.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.netresearchgate.net It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for predicting how a molecule will interact with other chemical species. nih.gov

Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. nih.gov These areas are often found around electronegative atoms like nitrogen, oxygen, or sulfur. Conversely, regions of positive electrostatic potential, colored blue, are electron-poor and are prone to nucleophilic attack; these are usually located around hydrogen atoms, particularly those bonded to heteroatoms. researchgate.netnih.gov For a molecule like 2-Thiazolamine, 5-methyl-N-phenyl-, MEP analysis would likely reveal negative potential around the nitrogen and sulfur atoms of the thiazole ring, identifying them as potential sites for interaction with electrophiles or for hydrogen bonding. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge distribution, hybridization, and the delocalization of electron density within a molecule. This analysis translates complex molecular wavefunctions into a more intuitive Lewis-like structure of localized bonds and lone pairs. For molecules containing the 2-phenylaminothiazole core, NBO analysis reveals significant electronic interactions that govern their stability and reactivity. researchgate.netresearchgate.netmdpi.com

A key finding from NBO analysis on analogous structures is the substantial delocalization of the lone pair of electrons from the exocyclic nitrogen atom (of the amino group) into the thiazole ring. scirp.org This interaction, often denoted as a donor-acceptor interaction between the nitrogen lone pair (donor NBO) and the π* antibonding orbitals of the thiazole ring (acceptor NBOs), results in a significant stabilization energy. mdpi.com This delocalization imparts a degree of double-bond character to the C2-N bond and increases the electron density within the heterocyclic ring.

Table 1: Representative Donor-Acceptor Interactions from NBO Analysis of a Related 2-Phenylaminothiazole Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N(amino) | π* (C2-N3) of Thiazole | High | Lone pair delocalization |

| π (C4-C5) of Thiazole | π* (C2-N3) of Thiazole | Moderate | π-electron delocalization |

| π (Phenyl Ring) | π* (Thiazole Ring) | Moderate | Ring-to-ring conjugation |

| LP (1) S1 | σ* (C2-N3) | Low | Sigma interaction |

| Note: This table is illustrative, based on data for analogous compounds. E(2) represents the stabilization energy associated with the electron delocalization from the donor to the acceptor orbital. Actual values for 2-Thiazolamine, 5-methyl-N-phenyl- would require specific calculations. |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are instrumental in predicting spectroscopic properties, which aids in the structural confirmation and analysis of synthesized compounds.

Computational NMR Chemical Shift Calculations (e.g., GIAO method)

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR chemical shifts (δ). nih.gov By optimizing the molecular geometry using DFT and then performing GIAO calculations, theoretical ¹H and ¹³C NMR spectra can be generated. These calculated spectra are then compared with experimental data to confirm the molecular structure. nih.govmdpi.com

For 2-Thiazolamine, 5-methyl-N-phenyl-, the ¹H NMR spectrum is expected to show distinct signals for the protons on the phenyl ring, the thiazole ring, the methyl group, and the amino group. The chemical shift of the thiazole proton (at C4) would be influenced by the electronic effects of the adjacent methyl and phenylamino (B1219803) groups. The methyl protons (at C5) would likely appear as a singlet in the upfield region. For comparison, in the parent compound 2-Amino-5-methylthiazole (B129938), the methyl protons appear around δ 2.27 ppm and the thiazole proton at δ 6.69 ppm. chemicalbook.com The introduction of the N-phenyl group is expected to cause shifts in these values due to changes in electronic distribution and anisotropic effects.

Similarly, ¹³C NMR chemical shifts can be predicted. The carbon atoms of the thiazole ring (C2, C4, and C5) and the phenyl ring would have characteristic chemical shifts. The C2 carbon, bonded to three heteroatoms (S, N3, and the exocyclic N), is expected to be significantly downfield.

Table 2: Predicted vs. Experimental NMR Data Approach This interactive table allows users to compare theoretical chemical shifts calculated via the GIAO method with experimental values. Note: As specific data for the title compound is unavailable, this table serves as a template.

| Atom | Calculated δ (ppm) | Experimental δ (ppm) | Deviation (ppm) |

|---|---|---|---|

| H (Thiazole C4) | Enter Calculated Value | Enter Experimental Value | |

| H (Methyl C5) | Enter Calculated Value | Enter Experimental Value | |

| C2 (Thiazole) | Enter Calculated Value | Enter Experimental Value | |

| C4 (Thiazole) | Enter Calculated Value | Enter Experimental Value |

Vibrational Frequency Calculations for IR and Raman Assignments

Theoretical vibrational frequency calculations using DFT are essential for interpreting and assigning the bands observed in experimental Infrared (IR) and Raman spectra. researchgate.netnih.govdoi.org After geometry optimization, harmonic vibrational frequencies are computed. These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. doi.org

For 2-Thiazolamine, 5-methyl-N-phenyl-, key vibrational modes would include:

N-H stretching: A characteristic band for the amino group, typically in the 3300-3500 cm⁻¹ region. researchgate.net

C-H stretching: Aromatic C-H stretches from the phenyl ring (above 3000 cm⁻¹) and aliphatic C-H stretches from the methyl group (below 3000 cm⁻¹).

C=N and C=C stretching: Vibrations associated with the thiazole and phenyl rings, usually found in the 1400-1650 cm⁻¹ range. researchgate.net

Thiazole ring vibrations: Characteristic breathing and deformation modes of the heterocyclic ring.

C-N and C-S stretching: Vibrations involving the exocyclic amino group and the ring sulfur atom.

Computational studies on analogous structures, such as 2-(2-phenylaminothiazol-5-oyl)-N-methylbenzimidazole, have successfully used DFT (B3LYP method) to assign these vibrational bands, providing a reliable reference for the analysis of the title compound. researchgate.net

Reactivity Descriptors and Reaction Pathway Modeling

Theoretical calculations are crucial for predicting the chemical reactivity of a molecule, identifying its most reactive sites, and modeling potential reaction pathways.

Assessment of Nucleophilicity Parameters

The nucleophilicity of 2-aminothiazoles can be quantified using Mayr's nucleophilicity scale, which relates the reaction rate of a nucleophile with a standard set of electrophiles. The key parameter is the nucleophilicity parameter N. Experimental and theoretical studies have been conducted on various 2-aminothiazole (B372263) derivatives to determine their N values. researchgate.net

For a series of 2-amino-4-arylthiazoles, N values were found to be in the range of 4.90 to 6.85. researchgate.net A study on the structural isomer, 2-amino-5-methyl-4-phenylthiazole (B147608), involved kinetic analysis of its reaction with the superelectrophile 4,6-dinitrobenzofuroxan (DNBF) to assess its reactivity. researchgate.net While a specific N value for 2-Thiazolamine, 5-methyl-N-phenyl- is not published, it is expected to be a competent nucleophile. The nucleophilicity is primarily associated with the exocyclic amino group, but the thiazole ring itself, particularly the C5 position in unsubstituted analogues, can also exhibit nucleophilic character. researchgate.net The presence of the electron-donating methyl group at C5 and the phenyl group on the exocyclic nitrogen will modulate this reactivity.

Prediction of Reactivity Towards Electrophiles and Nucleophiles

The reactivity of 2-Thiazolamine, 5-methyl-N-phenyl- towards electrophiles and nucleophiles can be predicted using frontier molecular orbital (FMO) theory and analysis of the molecular electrostatic potential (MEP).

Reactivity towards Electrophiles: The sites most susceptible to attack by electrophiles are the regions with the highest electron density. These correspond to the location of the Highest Occupied Molecular Orbital (HOMO) and the most negative regions on the MEP map. For related 2-aminothiazole structures, the HOMO is typically localized over the exocyclic amino group and the thiazole ring, particularly the sulfur atom. researchgate.netresearchgate.net This suggests that electrophilic attack is likely to occur at the exocyclic nitrogen or potentially at the sulfur atom, a common reaction pattern for many 2-aminothiazoles. nih.govmdpi.com

Reactivity towards Nucleophiles: The sites susceptible to nucleophilic attack are the electron-deficient regions of the molecule. These are identified by the location of the Lowest Unoccupied Molecular Orbital (LUMO) and the most positive (blue) regions on the MEP map. In related systems, the LUMO is often distributed over the thiazole and phenyl rings. researchgate.netresearchgate.net This indicates that under certain conditions, particularly if the ring is activated by electron-withdrawing groups, it could undergo nucleophilic substitution.

Derivatization and Functionalization Strategies for 2 Thiazolamine, 5 Methyl N Phenyl

Modifications at the Exocyclic Amino Nitrogen

The nitrogen atom of the exocyclic amino group serves as a key nucleophilic center, enabling a variety of bond-forming reactions.

Amidation and Sulfonamidation Reactions

The exocyclic secondary amine of 2-Thiazolamine, 5-methyl-N-phenyl- can undergo acylation with acid chlorides or anhydrides to form the corresponding amides. Similarly, it readily reacts with sulfonyl chlorides, typically in the presence of a base like pyridine (B92270) or sodium acetate (B1210297), to yield sulfonamides. nih.govnih.gov The 2-aminothiazole (B372263) scaffold is a highly useful precursor for these types of transformations due to its reactivity. nih.gov For instance, the reaction with various sulfonyl chlorides in a heated aqueous solution containing sodium acetate leads to the formation of N-thiazolyl-sulfonamides. nih.gov

Table 1: Amidation and Sulfonamidation Reactions

| Reactant | Reagent Type | Product Class |

|---|---|---|

| 2-Thiazolamine, 5-methyl-N-phenyl- | Acyl Chloride (R-COCl) | N-acyl-N-(5-methyl-4-phenylthiazol-2-yl)benzenamine |

Further Alkylation and Acylation beyond N-Phenyl

While the parent compound is N-phenylated, the secondary amine can be further alkylated or acylated. Acylation can be achieved using various acid chlorides or anhydrides, a common strategy for modifying 2-aminothiazole derivatives. nih.gov Alkylation of the exocyclic nitrogen can also be performed, although care must be taken to avoid competing alkylation at the endocyclic thiazole (B1198619) nitrogen. mdpi.com Furthermore, sulfonamides derived from the parent compound can themselves undergo subsequent alkylation, which can alter their chemical properties. nih.gov

Formation of Hydrazone Derivatives

The synthesis of hydrazone derivatives from a 2-aminothiazole core typically involves a multi-step sequence. A common pathway begins with a related thiazole ester, such as ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate, which is first reacted with hydrazine (B178648) hydrate (B1144303) to form a carbohydrazide (B1668358) intermediate. mdpi.comnih.gov This hydrazide is then condensed with a variety of aldehydes or ketones to yield the final hydrazone derivatives. mdpi.comnih.govresearchgate.net This synthetic strategy allows for the introduction of a wide range of substituents, leading to a diverse class of compounds known for their biological relevance. nih.gov

Table 2: General Synthesis of Thiazolyl Hydrazones

| Step | Starting Material | Reagent | Intermediate/Product |

|---|---|---|---|

| 1 | Thiazole with ester group | Hydrazine Hydrate (NH₂NH₂) | Thiazolyl carbohydrazide |

Synthesis of Urea (B33335) and Thiourea (B124793) Analogues

Urea and thiourea derivatives of 2-Thiazolamine, 5-methyl-N-phenyl- can be synthesized by reacting the exocyclic amino group with isocyanates and isothiocyanates, respectively. mdpi.com The reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate or isothiocyanate. This method has been successfully applied to various 2-aminothiazole and 2-aminobenzothiazole (B30445) scaffolds to produce a wide array of urea and thiourea compounds. nih.govmdpi.com For example, reacting 2-aminothiazole derivatives with phenyl isothiocyanate in refluxing ethanol (B145695) is a standard procedure for creating N-phenylthiourea analogues. mdpi.com

Functionalization of the N-Phenyl Ring

The N-phenyl group provides a second major site for derivatization through electrophilic aromatic substitution.

Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)

The N-phenyl ring of the title compound can be functionalized using classic electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com The substituent already present on the ring, the N-(5-methylthiazol-2-yl)amino group, acts as an activating group and is ortho-, para-directing. This directing effect is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the phenyl ring, stabilizing the carbocation intermediate formed during the attack at the ortho and para positions.

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com This would lead to the formation of ortho-nitro and para-nitro derivatives of 2-Thiazolamine, 5-methyl-N-phenyl-.

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) onto the phenyl ring is typically achieved using the elemental halogen (Br₂ or Cl₂) with a Lewis acid catalyst, such as FeCl₃ or FeBr₃. masterorganicchemistry.comyoutube.com This would result in the corresponding ortho- and para-halogenated products.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Electrophile | Major Products |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 5-methyl-N-(2-nitrophenyl)-2-thiazolamine and 5-methyl-N-(4-nitrophenyl)-2-thiazolamine |

Ortho- and Para-Substituted Derivatives through Cross-Coupling Reactions

The phenyl group at the 4-position of the thiazole ring offers a prime site for introducing chemical diversity. As an activating group, the phenyl substituent directs electrophilic aromatic substitution to the ortho and para positions. chemistrysteps.commasterorganicchemistry.com This reactivity is extensively exploited through modern cross-coupling reactions to synthesize a library of derivatives with tailored electronic and steric properties.

A primary method for achieving this is the Suzuki-Miyaura coupling reaction. snnu.edu.cnnih.govresearchgate.net This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and a halide. The synthesis typically begins with a halogenated precursor, such as 2-amino-4-(4-bromophenyl)-5-methylthiazole. This intermediate can then be coupled with a wide variety of aryl or heteroaryl boronic acids or esters to introduce new substituents at the para position of the phenyl ring. The versatility of the Suzuki reaction allows for the incorporation of numerous functional groups, significantly expanding the chemical space accessible from the parent compound. rsc.org For instance, the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl) propanamide has been achieved via a Suzuki reaction, demonstrating the compatibility of this method with the thiazole scaffold. nih.govmdpi.com

Table 1: Examples of Precursors for Cross-Coupling Reactions

| Precursor Compound | CAS Number | Application |

|---|---|---|

| 2-Amino-4-(4-chlorophenyl)-5-methylthiazole | 82632-77-7 | Starting material for Suzuki and other cross-coupling reactions. nih.gov |

Modifications of the Thiazole Ring at Positions 4 and 5

Direct functionalization of the thiazole ring itself provides another avenue for creating novel derivatives. Both the C4 and C5 positions can be targeted for modification, although different strategies are required for each.

While the 4-phenyl group is typically introduced during the initial synthesis of the thiazole ring via the Hantzsch reaction, rsc.orgsynarchive.com post-synthesis modification of this position is also possible. Electrophilic substitution reactions can be employed to introduce new functionalities. For example, nitration of 2-acetamido-5-methylthiazole (B112850) using a mixture of nitric acid and acetic anhydride (B1165640) has been shown to yield the 4-nitro derivative, indicating that the C4 position is susceptible to electrophilic attack under the right conditions. cdnsciencepub.com This approach allows for the introduction of groups that can be further transformed, such as the reduction of a nitro group to an amine, providing a handle for subsequent derivatization.

The methyl group at the 5-position, while seemingly simple, is a key modulator of the molecule's properties and can be chemically transformed to introduce new functional groups. In structure-activity relationship (SAR) studies for anticancer agents, it has been noted that the presence of a methyl group at C5 can influence biological potency. nih.gov

While direct, selective functionalization of the C5-methyl group can be challenging, plausible synthetic routes include radical halogenation (e.g., using N-bromosuccinimide) to form a 5-(bromomethyl) derivative. This halogenated intermediate becomes a versatile precursor for nucleophilic substitution reactions, allowing for the introduction of a wide array of functionalities such as alcohols, ethers, amines, and thiols. Furthermore, oxidation of the methyl group can lead to the corresponding 5-carboxylic acid derivative. mdpi.comscribd.com These carboxylic acids are valuable intermediates, enabling the formation of amides and esters, further diversifying the molecular architecture. nih.gov

Construction of Fused Heterocyclic Systems

The inherent reactivity of the 2-amino group and the ring nitrogen at position 3 makes 2-amino-5-methyl-4-phenylthiazole (B147608) an excellent precursor for the construction of fused bicyclic and polycyclic heterocyclic systems. These reactions typically involve condensation with bifunctional electrophiles.

A prominent example is the synthesis of thiazolo[3,2-a]pyrimidines . This is often achieved by reacting the aminothiazole with β-ketoesters like ethyl acetoacetate, or with α,β-unsaturated ketones. researchgate.netnih.govmdpi.com These reactions lead to the formation of a pyrimidine (B1678525) ring fused to the thiazole core, a scaffold known to possess a wide range of biological activities. rsc.org

Another important class of fused systems derived from this precursor are thiazolo[4,5-d]pyridazines and thiazolo[4,5-b]pyridines . The synthesis of these structures involves annulation of a pyridine or pyridazine (B1198779) ring onto the thiazole, often by reacting with 1,3-dielectrophiles or other suitable cyclization partners. dmed.org.uanih.govscite.ainih.gov

Furthermore, reaction with α-haloketones can lead to the formation of imidazo[2,1-b]thiazoles , where an imidazole (B134444) ring is fused to the thiazole. nih.govmdpi.com The specific outcome of these cyclization reactions can be controlled by the choice of reagent and reaction conditions.

Table 2: Examples of Fused Heterocyclic Systems from 2-Aminothiazoles

| Fused System | Synthetic Approach | Key Reagents |

|---|---|---|

| Thiazolo[3,2-a]pyrimidines | Condensation/Cyclization | β-Ketoesters, α,β-Unsaturated Ketones, Ethyl Chloroacetate researchgate.netnih.govmdpi.com |

| Thiazolo[4,5-d]pyridazines | Cyclization | Dicarbonyl compounds, Hydrazine derivatives nih.govnih.govnih.gov |

| Thiazolo[4,5-b]pyridines | Annulation/Cyclo-elimination | 1,3-Dielectrophiles, Malononitrile dmed.org.uascite.ai |

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, incorporating portions of all starting materials. These reactions are prized for their atom economy, simplicity, and ability to rapidly generate molecular diversity. nih.gov 2-Amino-5-methyl-4-phenylthiazole is an excellent substrate for several MCRs.

The Biginelli reaction is a classic MCR that typically involves an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones. wikipedia.orgorganic-chemistry.org By substituting urea with 2-aminothiazole derivatives, this reaction can be adapted to create fused thiazolo[3,2-a]pyrimidine structures in a highly convergent manner. nih.govresearchgate.netnih.gov For example, a one-pot, three-component condensation of an aromatic aldehyde, ethyl acetoacetate, and a 2-aminothiazole derivative can directly yield substituted thiazolo[3,2-a]pyrimidines. researchgate.net

The Hantzsch thiazole synthesis , the foundational method for preparing the initial 2-aminothiazole ring, is itself a two-component reaction between an α-haloketone and a thiourea. synarchive.comchemicalbook.com Modern variations of this reaction can be performed under solvent-free or microreactor conditions, highlighting its efficiency and adaptability. rsc.orgthieme-connect.com By employing different substituted α-haloketones and thioureas, a vast library of 2-aminothiazole analogs can be accessed through this powerful reaction.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Thiazolamine, 5-methyl-N-phenyl- |

| 2-Amino-5-methyl-4-phenylthiazole |

| N-phenyl-5-methyl-1,3-thiazol-2-amine |

| 2-Amino-4-(4-bromophenyl)-5-methylthiazole |

| N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl) propanamide |

| 2-Amino-4-(4-chlorophenyl)-5-methylthiazole |

| 2-Amino-5-bromothiazole |

| 2-Acetamido-5-methylthiazole |

| 2-Acetamido-5-methyl-4-nitrothiazole |

| 5-(Bromomethyl)-2-amino-4-phenylthiazole |

| 2-Amino-4-phenylthiazole-5-carboxylic acid |

| Thiazolo[3,2-a]pyrimidines |

| Thiazolo[4,5-d]pyridazines |

| Thiazolo[4,5-b]pyridines |

| Imidazo[2,1-b]thiazoles |

| Ethyl acetoacetate |

Structure Property Relationships Within N Phenyl Thiazolamine Systems

Influence of Substituents on Electronic Properties and Molecular Dipole Moments

The electronic landscape of N-phenyl thiazolamine systems is profoundly influenced by the nature and position of substituents on the phenyl ring. These substituents, whether electron-donating or electron-withdrawing, can modulate the electron density distribution across the molecule, thereby affecting its reactivity, polarity, and spectroscopic characteristics.

Quantitative Structure-Activity Relationship (QSAR) studies on various thiazole (B1198619) derivatives have demonstrated a clear correlation between electronic descriptors and their biological activity. For instance, in a series of nitrobenzothiazole derivatives, electronic parameters such as atomic net charges, dipole moment (µ), and the energies of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO) were crucial in developing a predictive QSAR model for their antimalarial activity. ui.ac.id The negative coefficient for the dipole moment in some QSAR models suggests that lower polarity can enhance biological efficacy in certain systems. biolscigroup.us

Computational studies, primarily using Density Functional Theory (DFT), have become an invaluable tool for probing these electronic effects. For benzothiazole (B30560) derivatives, it has been shown that electron-withdrawing groups like -NO2 can lower both HOMO and LUMO energy levels, leading to a reduced energy gap (ΔE). mdpi.com A smaller ΔE is often associated with higher chemical reactivity and can be advantageous for charge transport and optoelectronic properties. mdpi.comnih.gov Conversely, the introduction of electron-donating groups tends to increase the HOMO energy. bohrium.com

The Hammett equation provides a framework for quantifying the electronic effects of substituents. researchgate.net Linear correlations between Hammett substituent constants (σ) and spectroscopic data, such as 1H NMR chemical shifts of amide protons, have been observed in related N-aryldihalonicotinamides. uark.eduuark.edu This indicates that the electronic influence of substituents is transmitted through the molecular framework, affecting the chemical environment of distant protons. Such correlations are instrumental in predicting the electronic behavior of new derivatives.

Table 1: Influence of Substituent Type on Electronic Properties of Thiazole Derivatives (Illustrative)

| Substituent Type on Phenyl Ring | Effect on HOMO Energy | Effect on LUMO Energy | Effect on Energy Gap (ΔE) |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Increase | Minimal Change | Generally Unchanged or Slightly Increased |

| Electron-Withdrawing (e.g., -NO₂, -CF₃) | Decrease | Decrease | Decrease |

This table is a generalized representation based on findings from related thiazole and benzothiazole systems.

Conformational Preferences and Stereochemical Considerations

The three-dimensional arrangement of N-phenyl thiazolamine systems is characterized by a degree of conformational flexibility, primarily arising from rotation around the N-C (phenyl) bond. The planarity of the molecule, or lack thereof, is a critical factor influencing its crystal packing and interaction with biological targets.

X-ray crystallographic studies of compounds containing the N-phenyl thiazolamine scaffold reveal that the molecule is typically non-planar. For instance, in the crystal structure of 5-methyl-N-phenyl-1,3,4-thiadiazole-2-amine, a closely related structure, the phenyl ring is twisted with respect to the thiadiazole ring at a significant dihedral angle. This non-planar conformation is a common feature in many N-aryl heterocyclic systems.

In more complex structures incorporating the 4-phenyl-thiazol-2-ylamino moiety, the molecule often comprises multiple planar fragments with distinct dihedral angles between them. For example, in N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide, the central (carbamothioyl)amide group and the thiazole/phenyl rings form two separate, nearly planar units with a dihedral angle of 15.17 (5)° between them. scielo.org.za The presence of substituents can further influence these angles. In a bromo-substituted analogue, the dihedral angles between the central fragment and the two terminal phenyl rings were found to be 21.58 (7)° and 17.90 (9)°. scielo.org.za

Table 2: Selected Dihedral Angles in N-Phenyl Thiazolamine Analogs from X-ray Crystallography

| Compound | Molecular Fragments | Dihedral Angle (°) |

| N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide | (Carbamothioyl)amide plane and Thiazole/phenyl plane | 15.17 |

| N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide | Central N-(thiazol-2-ylcarbamothioyl)amide plane and Bromophenyl substituent plane | 21.58 |

| N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide | Central N-(thiazol-2-ylcarbamothioyl)amide plane and Phenyl substituent plane | 17.90 |

Data is for illustrative purposes from closely related structures.

Intermolecular Forces and Their Role in Self-Assembly and Crystal Packing

The solid-state architecture of N-phenyl thiazolamine derivatives is governed by a network of intermolecular forces. These interactions dictate the self-assembly of molecules into a stable crystal lattice. Hydrogen bonds, π-π stacking, and other weaker interactions play a pivotal role in the molecular packing.

X-ray diffraction studies of related thiazole and thiadiazole structures have provided detailed insights into these interactions. In the crystal structure of 5-methyl-N-phenyl-1,3,4-thiadiazole-2-amine, molecules form infinite chains through N–H···N and C–H···N hydrogen bonds. These chains are further interconnected by van der Waals forces and X–H···Cg (π-ring) interactions.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal. nih.govnih.govresearchgate.net For instance, in 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, Hirshfeld analysis revealed that H···H (37.6%), O···H/H···O (16.8%), S···H/H···S (15.4%), and N···H/H···N (13.0%) interactions are the most significant contributors to the crystal packing. nih.gov In another thiazole derivative, N···H/H···N contacts accounted for 24.3% of the intermolecular interactions. nih.gov

In many N-phenyl thiazolamine analogs, molecules self-assemble into dimers via N-H···S or N-H···O hydrogen bonds, which are then further organized into layers or three-dimensional frameworks. scielo.org.za For example, in the crystal of N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide, molecules form hydrogen-bonded layers parallel to the (100) plane, mediated by N—H···S and C—H···O hydrogen bonds. scielo.org.za The presence of different substituents can alter these packing motifs; a bromo-substituted derivative forms a three-dimensional framework through N—H···Br and C—H···O hydrogen bonds, as well as S···Br and S···S interactions. scielo.org.za

The planarity of the thiazole core is conducive to π-π stacking interactions, which also contribute to the stability of the crystal structure. These interactions, along with weaker C-H···π contacts, are frequently observed in the crystal packing of these compounds. nih.gov

Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Thiazole Derivative

| Interaction Type | Percentage Contribution (%) |

| H···H | 37.6 |

| O···H/H···O | 16.8 |

| S···H/H···S | 15.4 |

| N···H/H···N | 13.0 |

| C···H/H···C | 7.6 |

Data from 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one for illustrative purposes. nih.gov

Correlations between Theoretical Predictions and Experimental Observations of Molecular Features

The synergy between theoretical calculations and experimental techniques provides a comprehensive understanding of the molecular features of N-phenyl thiazolamine systems. DFT has proven to be a reliable method for predicting geometries, electronic properties, and vibrational spectra, which can then be validated against experimental data from X-ray crystallography, NMR, and IR spectroscopy.

In studies of various thiazole and benzimidazole (B57391) derivatives, a good correlation is generally found between the optimized geometries from DFT calculations and the molecular structures determined by single-crystal X-ray diffraction. researchgate.net This agreement validates the computational model and allows for further exploration of properties that are difficult to measure experimentally.

Similarly, theoretical calculations of NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) have shown good agreement with experimental spectra. researchgate.net For a complex thiazol-2(5H)-one derivative, good correlations were obtained between the predicted 1H and 13C NMR spectra and the experimental data, confirming the utility of DFT in structural elucidation. researchgate.net

Theoretical calculations are also instrumental in understanding electronic properties. The computed energies of HOMO and LUMO can explain the charge transfer characteristics within the molecule and can be correlated with UV-Vis absorption spectra. mdpi.com For instance, computational studies on thiazolo[5,4-d]thiazole (B1587360) derivatives have shown that the introduction of electron-donating or -withdrawing groups leads to remarkable red-shifts in their absorption and emission peaks, a finding that can be experimentally verified. nih.gov

While a dedicated study correlating theoretical and experimental data for 2-Thiazolamine, 5-methyl-N-phenyl- is not available, the consistent agreement found in numerous studies of analogous structures suggests that a similar synergy would be expected for this compound. mdpi.comresearchgate.net Such a combined approach is crucial for accurately predicting the behavior of these molecules and for designing new derivatives with tailored properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.